molecular formula C3H7N3O2S2 B136668 N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide CAS No. 136810-63-4

N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide

Cat. No. B136668
M. Wt: 181.2 g/mol
InChI Key: CFSSYZATGDLVQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide, also known as TZD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been studied extensively for its ability to modulate various biological processes, including inflammation, oxidative stress, and glucose metabolism. In

Scientific Research Applications

N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anti-diabetic properties. In particular, N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes. Additionally, N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide has been studied for its potential neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism Of Action

N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide exerts its biological effects through the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism, inflammation, and oxidative stress. Activation of PPARγ by N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide leads to improved insulin sensitivity, decreased inflammation, and reduced oxidative stress.

Biochemical And Physiological Effects

The biochemical and physiological effects of N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide are diverse and depend on the specific biological process being modulated. In animal models of diabetes, N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide has been shown to improve insulin sensitivity and glucose metabolism by increasing glucose uptake in skeletal muscle and adipose tissue. N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide has also been shown to reduce inflammation and oxidative stress in various tissues, including the liver, brain, and heart.

Advantages And Limitations For Lab Experiments

One advantage of using N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide in lab experiments is its well-established mechanism of action. This allows researchers to design experiments that specifically target PPARγ activation and its downstream effects. Additionally, N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide has been extensively studied in animal models, providing a wealth of data on its potential therapeutic applications. However, one limitation of using N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide in lab experiments is its potential toxicity. N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide has been shown to cause liver toxicity in some animal models, and its long-term effects on human health are not yet fully understood.

Future Directions

There are several future directions for research on N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide. One area of interest is the development of N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide analogs with improved efficacy and reduced toxicity. Additionally, further studies are needed to fully understand the long-term effects of N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide on human health. Finally, N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide has shown potential as a therapeutic agent for neurodegenerative diseases, and further research is needed to explore this potential application.

Synthesis Methods

The synthesis of N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide involves the reaction of thiosemicarbazide with various aldehydes or ketones in the presence of a catalyst. The resulting compound is then treated with sulfuric acid to form the final product. This method has been optimized over the years, resulting in high yields and purity of N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide.

properties

CAS RN

136810-63-4

Product Name

N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide

Molecular Formula

C3H7N3O2S2

Molecular Weight

181.2 g/mol

IUPAC Name

2-(sulfamoylamino)-4,5-dihydro-1,3-thiazole

InChI

InChI=1S/C3H7N3O2S2/c4-10(7,8)6-3-5-1-2-9-3/h1-2H2,(H,5,6)(H2,4,7,8)

InChI Key

CFSSYZATGDLVQN-UHFFFAOYSA-N

SMILES

C1CSC(=N1)NS(=O)(=O)N

Canonical SMILES

C1CSC(=N1)NS(=O)(=O)N

synonyms

Sulfamide, (4,5-dihydro-2-thiazolyl)- (9CI)

Origin of Product

United States

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